

Thermodynamic Properties of 1-Butanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butanethiol**

Cat. No.: **B090362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermodynamic properties of **1-butanethiol** (also known as n-butyl mercaptan). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise and well-documented data on this compound. The information is presented in a structured format, featuring detailed data tables, comprehensive experimental protocols, and a logical workflow for property determination.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **1-butanethiol**, compiled from various sources. These values are essential for a wide range of applications, from reaction engineering to formulation development.

Table 1: Fundamental Physical and Thermodynamic Properties

Property	Value	Units	Conditions
Molecular Formula	C4H10S	-	-
Molecular Weight	90.19	g/mol	-
Boiling Point	98 °C (lit.) [1] [2]	°C	at 760 mmHg
98.2 °C [3] [4]	°C		
98.4 °C [1]	°C		
98.5 °C [5]	°C		
229.3 °F [5]	°F		at 760 mmHg
371 K [3]	K		
Melting Point	-116 °C (lit.) [1] [2] [6]	°C	-
-115.8 °C [3] [4]	°C	-	
-115.7 °C [1] [5]	°C	-	
-176.2 °F [5]	°F	-	
157 K [3]	K	-	

Table 2: Density

Density	Units	Temperature (°C)
0.842	g/mL	25 (lit.) [1] [2]
0.841	g/mL	20
0.83679	g/mL	25 [5]
0.8337	g/mL	20 [1]

Table 3: Vapor Pressure

Vapor Pressure	Units	Temperature (°C)
35	mmHg	20[4]
45.5	mmHg	25[5][7]
83	mmHg	37.7[1][2]
4.0	kPa	20[5]

Table 4: Enthalpy and Entropy of Phase Transitions

Property	Value	Units	Temperature (K)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	52.7	kJ/mol	331 to 372[8][9][10]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	10.460	kJ/mol	157.47[9][10]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	66.43	J/mol*K	157.47[9][10]

Table 5: Heat Capacity

Phase	Heat Capacity (Cp) Equation	Temperature Range (K)
Liquid	$Cp = 155.76 + 2.780 \times 10^{-2}T + 8.100 \times 10^{-5}T^2$	273 to 373[9]
Solid	-	12 to 314[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for obtaining high-quality thermodynamic data. The following sections outline the protocols for determining key properties of **1-butanethiol**.

Determination of Boiling Point

The boiling point of **1-butanethiol** can be determined using a standard distillation apparatus or an ebulliometer.

Methodology:

- Apparatus Setup: A distillation flask is filled with a sample of **1-butanethiol** and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a collection vessel. A calibrated thermometer is placed in the neck of the distillation flask, with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
- Heating: The distillation flask is gently heated.
- Equilibrium: The temperature is recorded when a steady stream of condensate is observed, and the temperature reading on the thermometer stabilizes. This temperature represents the boiling point at the ambient atmospheric pressure.
- Pressure Correction: For high accuracy, the observed boiling point is corrected to standard pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.

Determination of Density

The density of liquid **1-butanethiol** can be accurately measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

- Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty (m_{pyc}). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded ($m_{\text{pyc+ref}}$). The volume of the pycnometer (V_{pyc}) is calculated.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **1-butanethiol** at the same temperature. The mass of the pycnometer with the sample is then measured ($m_{\text{pyc+sample}}$).

- Calculation: The density of the **1-butanethiol** is calculated using the formula: $\rho_{\text{sample}} = (m_{\text{pyc+sample}} - m_{\text{pyc}}) / V_{\text{pyc}}$.^{[11][12]}

Determination of Enthalpy of Vaporization by Calorimetry

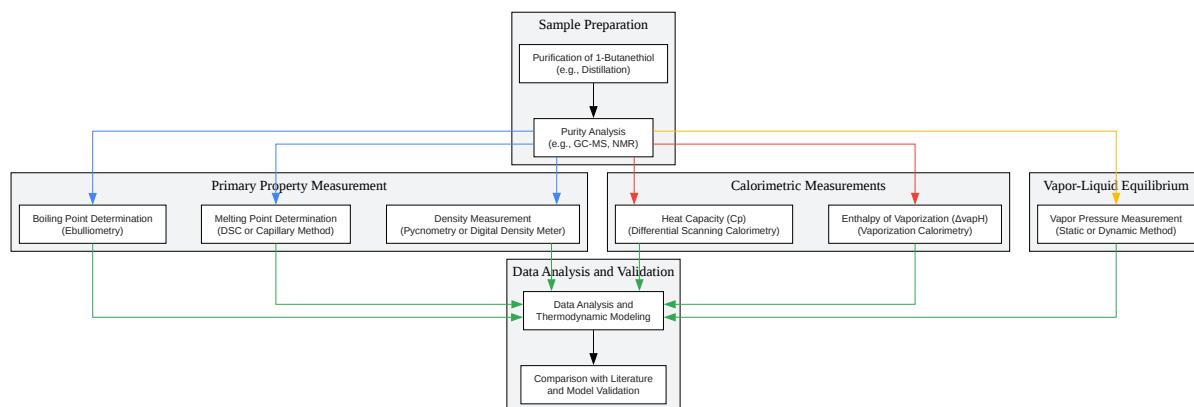
The enthalpy of vaporization can be determined directly using a calorimeter.^{[13][14][15]} This method measures the heat absorbed during the phase transition from liquid to vapor.^[13]

Methodology:

- Calorimeter Setup: A known mass of **1-butanethiol** is placed in a vaporization vessel within a calorimeter of known heat capacity.^[16] The system is allowed to reach thermal equilibrium.^[16]
- Vaporization: The liquid is vaporized at a constant pressure, typically by passing a stream of inert gas or by controlled heating.^[16]
- Temperature Measurement: The temperature change within the calorimeter due to the endothermic process of vaporization is precisely measured.
- Calculation: The quantity of heat absorbed (Q) is determined from the temperature change and the heat capacity of the calorimetric system. The molar enthalpy of vaporization is then calculated by dividing Q by the number of moles of the vaporized sample.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids as a function of temperature.^[17]


Methodology:

- Sample Preparation: A small, accurately weighed sample of **1-butanethiol** is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

- DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a constant rate over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- Calculation: The heat capacity of the **1-butanethiol** sample is calculated from the differential heat flow, the heating rate, and the sample mass, in comparison to the calibration standard.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of **1-butanethiol**. This workflow ensures a systematic approach, starting from sample purification to the final data analysis and validation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]
- 3. Butanethiol [chemeurope.com]
- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 5. materials.alfachemical.com [materials.alfachemical.com]
- 6. 1-Butanethiol, 98% | Fisher Scientific [fishersci.ca]
- 7. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 1-Butanethiol [webbook.nist.gov]
- 9. 1-Butanethiol [webbook.nist.gov]
- 10. 1-Butanethiol [webbook.nist.gov]
- 11. truedyne.com [truedyne.com]
- 12. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. mt.com [mt.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 1-Butanethiol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090362#thermodynamic-properties-of-1-butanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com